molecular formula C9H18ClFN2 B13115907 3-Fluoro-4-(pyrrolidin-1-yl)piperidinehydrochloride

3-Fluoro-4-(pyrrolidin-1-yl)piperidinehydrochloride

Cat. No.: B13115907
M. Wt: 208.70 g/mol
InChI Key: RXCCKHDVIIBWBZ-UHFFFAOYSA-N
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Description

3-Fluoro-4-(pyrrolidin-1-yl)piperidinehydrochloride is a chemical compound that features a fluorine atom, a pyrrolidine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of fluorinating agents such as Selectfluor® to introduce the fluorine atom into the piperidine ring . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to maintain consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(pyrrolidin-1-yl)piperidinehydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogen exchange.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce different halogen atoms or other functional groups.

Scientific Research Applications

3-Fluoro-4-(pyrrolidin-1-yl)piperidinehydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(pyrrolidin-1-yl)piperidinehydrochloride involves its interaction with specific molecular targets in the body. The fluorine atom and the pyrrolidine ring may enhance its binding affinity to certain receptors or enzymes, leading to specific biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-(pyrrolidin-1-yl)piperidinehydrochloride is unique due to its specific combination of a fluorine atom, a pyrrolidine ring, and a piperidine ring. This unique structure may confer specific biological activities that are not present in similar compounds, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C9H18ClFN2

Molecular Weight

208.70 g/mol

IUPAC Name

3-fluoro-4-pyrrolidin-1-ylpiperidine;hydrochloride

InChI

InChI=1S/C9H17FN2.ClH/c10-8-7-11-4-3-9(8)12-5-1-2-6-12;/h8-9,11H,1-7H2;1H

InChI Key

RXCCKHDVIIBWBZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2CCNCC2F.Cl

Origin of Product

United States

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